molecular formula C14H11ClN2O3 B11811336 6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11811336
M. Wt: 290.70 g/mol
InChI Key: PGZAIBNPOYCCNM-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a 3,4-dimethoxyphenyl group at the 2nd position of the oxazolo[5,4-b]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .

Scientific Research Applications

6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C14H11ClN2O3/c1-18-11-4-3-8(5-12(11)19-2)13-17-10-6-9(15)7-16-14(10)20-13/h3-7H,1-2H3

InChI Key

PGZAIBNPOYCCNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)OC

Origin of Product

United States

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